2-Chloro-4-phenylquinazoline

Synthetic Chemistry Process Chemistry Pharmaceutical Intermediates

2-Chloro-4-phenylquinazoline is the optimal building block for focused 2-amino-4-phenylquinazoline kinase inhibitor libraries. Its single reactive 2-chloro handle enables clean, high-yielding nucleophilic displacement with diverse amines — unlike isomeric 4-chloro-2-phenylquinazoline or 2,4-dichloroquinazoline routes requiring extra Suzuki coupling steps. The pre-installed 4-phenyl group provides critical hydrophobic binding in EGFR/VEGFR ATP pockets. Proven in a patented one-pot synthesis (87% yield) and validated in MTH1 inhibitor campaigns. Procure this advanced intermediate to streamline SAR studies and avoid re-validation of synthetic routes.

Molecular Formula C14H9ClN2
Molecular Weight 240.69 g/mol
CAS No. 29874-83-7
Cat. No. B1364208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-phenylquinazoline
CAS29874-83-7
Molecular FormulaC14H9ClN2
Molecular Weight240.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Cl
InChIInChI=1S/C14H9ClN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H
InChIKeySFKMVPQJJGJCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-phenylquinazoline (CAS 29874-83-7): A Strategic Quinazoline Scaffold for Targeted Kinase Inhibitor Synthesis and Fragment-Based Drug Discovery


2-Chloro-4-phenylquinazoline is a heterocyclic aromatic compound with the molecular formula C14H9ClN2 and a molecular weight of 240.69 . It serves as a crucial building block in medicinal chemistry, particularly as a core scaffold in the synthesis of kinase inhibitors targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) [1], and as a key intermediate in the development of MTH1 inhibitors for cancer eradication [2]. The presence of the 2-chloro substituent provides a versatile handle for nucleophilic aromatic substitution, enabling the facile introduction of diverse amine-based pharmacophores, while the 4-phenyl group contributes to critical hydrophobic interactions within kinase ATP-binding pockets.

Why 2-Chloro-4-phenylquinazoline (CAS 29874-83-7) Cannot Be Casually Substituted in Critical Synthetic Routes


The performance of 2-chloro-4-phenylquinazoline in downstream applications is intrinsically linked to its precise substitution pattern. The 2-chloro group is specifically positioned for selective, high-yielding nucleophilic displacement, a feature not reliably replicated by the isomeric 4-chloro-2-phenylquinazoline or the non-chlorinated 4-phenylquinazoline scaffold . The latter, lacking the reactive chlorine, forfeits the primary synthetic handle for late-stage diversification, forcing alternative, often lower-yielding, synthetic strategies . Furthermore, the specific combination of the 2-chloro and 4-phenyl groups on the quinazoline core is critical for the binding affinity of derived kinase inhibitors, with modifications at the 2-position directly impacting potency against targets like EGFR [1]. Substitution with a generic quinazoline intermediate would therefore require complete re-validation of synthetic routes and final compound bioactivity, introducing unacceptable risk and delay in research and development timelines.

2-Chloro-4-phenylquinazoline (CAS 29874-83-7): Quantitative Evidence of Differentiation from Closest Analogs


2-Chloro-4-phenylquinazoline vs. 2,4-Dichloroquinazoline: A Comparative Analysis of Synthetic Utility and Purity for Kinase Inhibitor Synthesis

2-Chloro-4-phenylquinazoline offers a significant advantage over 2,4-dichloroquinazoline (CAS 607-68-1) as a more advanced intermediate for synthesizing 4-phenylquinazoline-based kinase inhibitors. By pre-installing the 4-phenyl group, it streamlines synthetic routes, often eliminating a low-yielding Suzuki-Miyaura cross-coupling step required when using the dichloro analog. Commercially, 2-chloro-4-phenylquinazoline is reliably available with a purity of ≥98.0% (GC) and a melting point range of 113.0 to 117.0 °C [1]. In contrast, the more reactive and less sterically hindered 2,4-dichloroquinazoline is commonly supplied at 97% purity with a wider melting point range of 116°C to 123°C, which can indicate lower batch-to-batch consistency . This difference in purity and physical definition can translate to more predictable reaction kinetics and higher yields in subsequent amination steps.

Synthetic Chemistry Process Chemistry Pharmaceutical Intermediates

SAR-Guided Scaffold Selection: Why the 2-Chloro Substituent is Critical for Potency in 4-Phenylquinazoline-Derived EGFR Inhibitors

The presence of the chlorine atom at the 2-position is not merely a synthetic convenience; it is a critical determinant of biological activity in the derived pharmacophores. A direct SAR study of 4-substituted quinazoline analogs reveals that the nature of the 2-position substituent profoundly impacts target potency. For instance, in a series of analogs where the 2-position was varied, a compound with a 2-methoxy (-OMe) substituent exhibited an IC50 of 4.2 µM against the target kinase, while a compound with a 2-hydroxy (-OH) group was completely inactive (IC50 > 30 µM) [1]. This class-level inference demonstrates that the 2-position is a key driver of activity. The 2-chloro group in 2-chloro-4-phenylquinazoline serves as a neutral, electrophilic placeholder that can be replaced with optimized amines. This allows medicinal chemists to avoid the poor activity associated with other substituents (e.g., -OH) and to build upon the more favorable activity profile of chloro-substituted intermediates, as evidenced by potent 2-anilinoquinazoline EGFR inhibitors with IC50 values as low as 0.002 µM [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR) EGFR

One-Pot Synthetic Efficiency: Validated High-Yield Access to 2-Chloro-4-phenylquinazoline (CAS 29874-83-7) via a Modern Patent Route

The commercial and practical viability of 2-chloro-4-phenylquinazoline is underscored by a modern, patented one-pot synthesis method (CN109485610B) [1]. This method represents a significant advancement over traditional multi-step syntheses. The patent explicitly reports an 87% isolated yield for the synthesis of 2-chloro-4-phenylquinazoline from 2-aminobenzophenone using a one-pot procedure involving condensation, cyclization, and chlorination. This is a substantial improvement over older methods, which typically report lower total yields (e.g., 20.8% over five steps) [2]. The one-pot method not only increases yield but also reduces the number of unit operations, minimizes waste, and lowers the overall cost of goods, making the compound more accessible for large-scale research and potential manufacturing.

Process Chemistry Synthetic Methodology Patent Analysis Scale-up

Unlocking High Potency Kinase Inhibition: 2-Chloro-4-phenylquinazoline-Derived Analogs Achieve Low Nanomolar IC50 Values Against EGFR, FLT3, and VEGFR-2

The ultimate value of 2-chloro-4-phenylquinazoline is demonstrated by the potent biological activity of the molecules it helps create. This scaffold is a direct precursor to numerous potent kinase inhibitors. For example, 2-anilino derivatives have been reported with IC50 values as low as 2 nM against EGFR [1]. Similarly, structural analogs built from this core exhibit an IC50 of 26 nM against wild-type FLT3 kinase [2] and an IC50 of 3.60 nM against VEGFR-2 [3]. In a comparative study of quinazoline compounds, the most potent EGFR inhibitor in the panel showed an IC50 of 0.002 ± 0.001 µM, significantly outperforming many other quinazoline derivatives in the same assay (e.g., Compound 2 with IC50 = 0.042 µM and Compound 3 with IC50 = 0.027 µM) [4]. This level of potency is not uniformly achievable with all quinazoline scaffolds and is directly enabled by the specific substitution pattern of this key intermediate.

Medicinal Chemistry Kinase Panel EGFR FLT3 VEGFR-2

Established Industrial Utility: 2-Chloro-4-phenylquinazoline (CAS 29874-83-7) as a Validated Intermediate in Antidepressant and Anti-Cancer Agent Synthesis

The utility of 2-chloro-4-phenylquinazoline extends beyond academic research, with its role documented in industrial patent literature for the synthesis of bioactive molecules. A Japanese patent (JPS5692875A) from Dainippon Pharmaceutical Co. explicitly uses 2-chloro-4-phenylquinazoline as the starting material to synthesize 4-phenyl-2-(1-piperazinyl)quinazoline, a compound claimed to have higher antireserpine activity than the commercialized antidepressant imipramine [1]. This demonstrates that the compound has been recognized for decades as a key intermediate for producing CNS-active drug candidates. Furthermore, its current primary application is as a reagent in the synthesis of MTH1 inhibitors, a novel class of potential cancer eradicators [2]. This established and ongoing use in both historical and cutting-edge pharmaceutical R&D underscores its reliability and strategic importance.

Pharmaceutical Intermediates Patent Literature Drug Development CNS Oncology

Optimal Research and Industrial Deployment Scenarios for 2-Chloro-4-phenylquinazoline (CAS 29874-83-7)


High-Yield, Cost-Effective Synthesis of 4-Phenylquinazoline Kinase Inhibitor Libraries

For medicinal chemistry groups focused on synthesizing focused libraries of 2-amino-4-phenylquinazoline kinase inhibitors, 2-chloro-4-phenylquinazoline is the optimal starting material. The proven high-yielding one-pot synthesis (87% yield) [1] ensures that this advanced intermediate can be procured or prepared in-house efficiently. Its single reactive chlorine handle allows for the clean, high-yielding introduction of diverse amine fragments in the final step, simplifying library synthesis and purification. This contrasts sharply with the alternative route using 2,4-dichloroquinazoline, which requires an additional, often lower-yielding, Suzuki coupling step to install the 4-phenyl group, adding cost and complexity [2].

Fragment-Based Drug Discovery (FBDD) Targeting EGFR and VEGFR-2 ATP-Binding Pockets

The quinazoline core is a recognized privileged scaffold for kinase inhibition. In a fragment-based drug discovery (FBDD) campaign, 2-chloro-4-phenylquinazoline serves as an ideal anchor fragment due to its ability to occupy the hydrophobic adenine pocket of kinases like EGFR and VEGFR-2 [3]. Its pre-installed 4-phenyl group provides a key hydrophobic interaction, while the 2-chloro group acts as a vector for fragment growth. Biophysical screening of this core fragment can validate target engagement, and subsequent chemistry can rapidly explore vector space by displacing the chlorine with a library of functionalized amines, enabling the rapid evolution of low-micromolar fragment hits into low-nanomolar leads, as demonstrated by derived compounds with IC50 values of 2 nM against EGFR and 3.60 nM against VEGFR-2 [4].

Process Chemistry Development for Scaled Production of CNS and Oncology Clinical Candidates

Process chemistry departments tasked with developing a scalable, robust route for a clinical candidate containing the 2-amino-4-phenylquinazoline core should prioritize 2-chloro-4-phenylquinazoline. The existence of a patented, high-yielding one-pot method (87%) [1] provides a solid foundation for process optimization and scale-up, reducing the risk and cost associated with technology transfer. Its use as a key intermediate in a patent for a CNS-active drug candidate (JPS5692875A) [5] demonstrates its proven performance in industrial settings. Furthermore, its role in synthesizing MTH1 inhibitors [6] confirms its relevance in modern oncology pipelines, ensuring that the process development effort aligns with current therapeutic targets.

Academic Research on Structure-Activity Relationships (SAR) of 2,4-Disubstituted Quinazolines

For academic labs investigating the SAR of dual EGFR/HER2 or other kinase inhibitors, 2-chloro-4-phenylquinazoline is the ideal chemical probe. As demonstrated by the SAR of 4-substituted quinazolines, modifications at the 2-position are highly sensitive determinants of target potency [7]. Using this compound, researchers can systematically explore the impact of various amine substituents on potency and selectivity, while the fixed 4-phenyl group maintains a constant key binding interaction. This approach is more informative than using a less defined starting material, as it minimizes confounding variables and allows for the generation of high-quality, interpretable SAR data, thereby accelerating the discovery of potent and selective kinase inhibitors [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.